(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Description

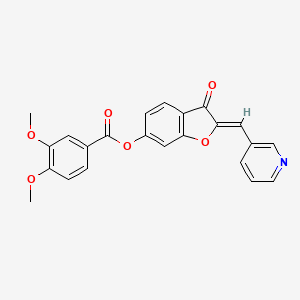

The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate” is a benzofuran derivative characterized by a conjugated system with a pyridine ring and a 3,4-dimethoxybenzoate ester group. Its molecular formula is C23H17NO6, with a molecular weight of 403.4 g/mol and an XLogP3 value of 3.9, indicating moderate hydrophobicity . The Z-configuration of the methylene group at the 2-position of the benzofuran core is critical for its stereochemical properties. This compound is structurally related to bioactive benzofuran derivatives, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c1-27-18-8-5-15(11-20(18)28-2)23(26)29-16-6-7-17-19(12-16)30-21(22(17)25)10-14-4-3-9-24-13-14/h3-13H,1-2H3/b21-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADHDBNGQYKPPW-FBHDLOMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate can be represented as follows:

- Molecular Formula: C20H19N1O5

- Molecular Weight: 367.37 g/mol

This compound features a benzofuran core, which is known for its diverse biological properties, combined with a pyridine and a dimethoxybenzoate moiety.

Antimicrobial Activity

Several studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have notable antimicrobial properties. For instance:

Anticancer Potential

Research has also explored the anticancer potential of benzofuran derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.5 | Induced apoptosis via caspase activation |

| Study B | MCF7 (breast cancer) | 22.0 | Inhibited cell proliferation significantly |

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds derived from benzofurans have been shown to exhibit anti-inflammatory properties. For example:

- Mechanism of Action: Inhibition of NF-kB pathway.

- Model: Lipopolysaccharide (LPS) induced inflammation in murine macrophages.

The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzofurans highlighted the efficacy of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran against resistant bacterial strains. The study utilized disc diffusion methods to assess the antibacterial activity, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the impact of this compound on breast cancer cell lines was assessed. The results indicated that treatment with the compound led to increased levels of apoptotic markers and decreased cell viability, suggesting its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzofuran core and the benzoate ester moiety. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Findings from Structural Analysis

Substituent Effects on Hydrophobicity :

- The thiophene analog (XLogP3 = 4.2) is more hydrophobic than the pyridine-containing target compound (XLogP3 = 3.9) due to sulfur’s lipophilic character .

- The furan analog (XLogP3 = 2.8) exhibits lower hydrophobicity, likely due to the oxygen atom’s polarity in the furan ring .

Electronic and Steric Modifications: The 3,4-dimethoxybenzoate group in the target compound provides meta- and para-substitution, which may enhance π-π stacking interactions compared to the 2,6-dimethoxybenzoate isomer .

Synthetic Accessibility: The thiophene and furan derivatives (e.g., compounds in and ) are synthesized via similar Knoevenagel condensation routes, but the pyridine-containing target compound requires precise control of reaction conditions to maintain Z-configuration .

Research Implications

While the target compound’s pyridine core offers unique electronic properties, its 3,4-dimethoxybenzoate ester distinguishes it from analogs with alternative substitution patterns. Further studies are needed to correlate these structural differences with biological activity, such as enzyme inhibition or antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.